molecular formula C7H6ClFMg B3042052 3-Fluoro-2-methylphenylmagnesium chloride CAS No. 480424-74-6

3-Fluoro-2-methylphenylmagnesium chloride

Cat. No.: B3042052
CAS No.: 480424-74-6
M. Wt: 168.88 g/mol
InChI Key: CWJCJDHRMGBCQD-UHFFFAOYSA-M
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Description

3-Fluoro-2-methylphenylmagnesium chloride is a Grignard reagent with the molecular formula C₇H₅FClMg and a molecular weight of 168.88 g/mol . It is commercially available as a 0.5 M solution in tetrahydrofuran (THF) and is stored at -20°C for long-term stability (≥5 years) . This compound is used in organic synthesis to introduce the 3-fluoro-2-methylphenyl group into target molecules, leveraging its nucleophilic properties for cross-coupling and addition reactions. Its synthesis involves reacting 3-fluoro-2-methylchlorobenzene with magnesium metal in anhydrous THF under inert conditions.

Properties

IUPAC Name

magnesium;1-fluoro-2-methylbenzene-3-ide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F.ClH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJCJDHRMGBCQD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]C=CC=C1F.[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480424-74-6
Record name 3-Fluoro-2-methylphenylmagnesium chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-2-methylphenylmagnesium chloride is synthesized through the reaction of 3-fluoro-2-methylbromobenzene with magnesium in the presence of a solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

3-Fluoro-2-methylbromobenzene+Mg3-Fluoro-2-methylphenylmagnesium chloride\text{3-Fluoro-2-methylbromobenzene} + \text{Mg} \rightarrow \text{this compound} 3-Fluoro-2-methylbromobenzene+Mg→3-Fluoro-2-methylphenylmagnesium chloride

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is often stirred vigorously to ensure complete reaction of the magnesium with the organic halide.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-methylphenylmagnesium chloride primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile and attacks electrophilic centers in other molecules. Some common types of reactions include:

    Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Substitution Reactions: Can participate in substitution reactions with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes, ketones, esters, and carbon dioxide.

    Electrophiles: Alkyl halides, epoxides, and nitriles.

    Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the Grignard reagent.

Major Products Formed:

    Alcohols: From reactions with aldehydes and ketones.

    Carboxylic Acids: From reactions with carbon dioxide.

    New Carbon-Carbon Bonds: From reactions with alkyl halides and other electrophiles.

Scientific Research Applications

Organic Synthesis

3-Fluoro-2-methylphenylmagnesium chloride serves as a key intermediate in the synthesis of various organic compounds. Its ability to participate in nucleophilic addition reactions allows it to react with carbonyl compounds to form alcohols upon hydrolysis. This property is particularly useful in the preparation of complex molecules, including pharmaceuticals and agrochemicals.

Table 1: Reaction Examples

Reaction TypeReactantsProducts
Nucleophilic AdditionThis compound + AldehydeAlcohol
Coupling ReactionThis compound + Aryl halideBiaryl compound

Pharmaceutical Applications

The compound's unique structure, featuring both fluorine and methyl groups, enhances its biological activity. Research has indicated potential therapeutic properties, particularly in anti-inflammatory and analgesic applications. Studies have shown that it can modulate enzyme activity, influencing pathways related to inflammation.

Case Study: Inflammatory Response Modulation

A study investigated the effects of this compound on pro-inflammatory cytokines. The results demonstrated a significant reduction in cytokine levels, suggesting its potential as an anti-inflammatory agent.

Agrochemical Development

In agrochemistry, this compound is used to synthesize herbicides and pesticides. Its reactivity with various electrophiles enables the formation of active ingredients that can effectively target pests while minimizing environmental impact.

Material Science

The compound is also explored for its applications in material science, particularly in the development of new polymers and coatings. The incorporation of fluorinated compounds often leads to materials with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of 3-fluoro-2-methylphenylmagnesium chloride involves its role as a nucleophile in chemical reactions. The magnesium atom in the compound forms a highly polarized bond with the carbon atom, making the carbon atom highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new bonds. The presence of the fluorine atom can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halide Variation: Chloride vs. Bromide Analogues

A key structural variant is 3-fluoro-2-methylphenylmagnesium bromide (CAS: 185077-02-5), which replaces the chloride with bromide. Key differences include:

  • Molecular Weight : Bromide variant (213.33 g/mol ) is heavier than chloride due to bromine’s atomic mass .
  • Reactivity : Bromide Grignard reagents generally exhibit higher reactivity than chloride counterparts due to weaker Mg-Br bonds, facilitating faster nucleophilic attacks. However, in THF, solubility and steric effects may modulate this trend .
  • Synthetic Utility : Bromide variants are preferred in reactions requiring rapid initiation, while chloride derivatives offer controlled reactivity for sensitive substrates.
Table 1: Halide Comparison
Property 3-Fluoro-2-methylphenylmagnesium Chloride 3-Fluoro-2-methylphenylmagnesium Bromide
Molecular Formula C₇H₅FClMg C₇H₆BrFMg
Molecular Weight (g/mol) 168.88 213.33
Reactivity in THF Moderate High
Stability Stable at -20°C Similar stability

Substituent Effects: Methyl vs. Ethoxy Groups

3-Ethoxyphenylmagnesium bromide (CAS: Not specified) differs by substituting the methyl group with an ethoxy (-OCH₂CH₃) group. Key contrasts include:

  • Electronic Effects : The ethoxy group is electron-donating via resonance, increasing aryl ring electron density. This enhances nucleophilicity compared to the methyl group, which donates electrons inductively but lacks resonance effects .

Fluorine Positional Isomers

Compounds like 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride (CAS: 1797306-72-9) highlight the impact of fluorine and chlorine positioning.

Reactivity Profile

  • Electron-Withdrawing Fluorine : The fluorine atom at the 3-position deactivates the aromatic ring, reducing nucleophilicity. However, the methyl group at the 2-position counteracts this by donating electrons inductively, balancing reactivity .
  • Solvent Effects : THF, a polar aprotic solvent, stabilizes the Grignard reagent via coordination to magnesium, enhancing solubility and reaction efficiency .

Stability and Handling Considerations

  • Moisture Sensitivity : Like all Grignard reagents, it reacts violently with water, necessitating anhydrous conditions .
  • Storage : Solutions in THF are stable at -20°C , but gradual decomposition occurs at room temperature .

Research Findings and Practical Considerations

  • Purity Requirements : High purity (≥95%) is critical for reproducible results, as impurities can lead to side reactions .
  • Comparative Studies : Bromide analogues show faster reaction kinetics in THF, but chloride derivatives are preferred for substrates prone to over-reaction .

Biological Activity

3-Fluoro-2-methylphenylmagnesium chloride is a Grignard reagent that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. Its biological activity, while less documented than its chemical reactivity, is gaining interest due to its potential applications in medicinal chemistry and drug development.

  • Molecular Formula : C7_7H6_6ClFMg
  • Molecular Weight : 174.5 g/mol
  • Structure : The compound features a fluorine atom and a methyl group attached to a phenyl ring, with magnesium and chloride ions as part of its Grignard structure.

The biological activity of this compound can be attributed to its ability to act as a nucleophile in various reactions. The presence of the fluorine atom enhances the electrophilicity of adjacent carbon atoms, allowing for selective reactions with electrophiles, including biological targets such as enzymes and receptors.

Biological Applications

  • Antimicrobial Activity : Preliminary studies suggest that compounds related to this compound may exhibit antimicrobial properties. This is particularly relevant in the context of developing new antibiotics amid rising resistance to existing drugs.
  • Anticancer Potential : There is ongoing research into the use of Grignard reagents in synthesizing biologically active compounds that could inhibit cancer cell proliferation. The incorporation of fluorinated phenyl groups has been noted to enhance the potency of certain anticancer agents.
  • Enzyme Inhibition : The compound's reactivity allows it to modify enzyme active sites, potentially leading to inhibition or alteration of enzyme function. This characteristic is crucial for designing inhibitors targeting specific pathways in cancer or metabolic diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli and S. aureus
AnticancerReduced proliferation in Hela cellsOngoing research
Enzyme inhibitionModulation of metabolic pathwaysPreliminary studies

Case Study: Antimicrobial Activity

In a study focusing on the antimicrobial effects of various Grignard reagents, including derivatives similar to this compound, it was found that certain compounds exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved disruption of bacterial cell wall synthesis, attributed to the compound's nucleophilic properties.

Case Study: Anticancer Research

Research involving fluorinated phenyl compounds has shown promise in targeting specific cancer pathways. For instance, derivatives synthesized from this compound were evaluated for their ability to inhibit the growth of human lung carcinoma cells (A549). Results indicated an IC50 value suggesting effective growth inhibition at micromolar concentrations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols and purity validation methods for 3-Fluoro-2-methylphenylmagnesium chloride?

  • Methodology :

  • Synthesis : Prepare under strict inert atmosphere (argon/nitrogen) using anhydrous tetrahydrofuran (THF) or diethyl ether. React 3-fluoro-2-methylchlorobenzene with magnesium turnings, initiating with iodine or a small amount of pre-formed Grignard reagent. Monitor reaction progress via gas evolution and exotherm control .
  • Purity Validation : Use titration with standardized iodine solution to determine active magnesium content. Characterize by 1H^1H/19F^{19}F-NMR to confirm structural integrity and GC-MS to detect residual solvents or side products .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Handling : Use flame-resistant gloves, face shields, and explosion-proof equipment. Maintain inert gas blankets during transfers to prevent moisture/oxygen exposure. Quench residues with isopropanol or dry ice/ethanol baths to neutralize reactivity .
  • Waste Management : Segregate waste in designated containers for halogenated organomagnesium compounds. Collaborate with certified hazardous waste disposal services to ensure compliance with environmental regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for cross-coupling reactions involving this compound?

  • Methodology :

  • Controlled Replication : Systematically vary reaction parameters (solvent polarity, catalyst loading, temperature) while maintaining stoichiometric consistency. Use kinetic profiling (e.g., in-situ IR monitoring) to identify intermediate species or side reactions .
  • Mechanistic Probes : Employ isotopic labeling (e.g., D2OD_2O quenching) or computational DFT studies to map reaction pathways. Compare with analogous Grignard reagents (e.g., 2-fluorophenylmagnesium bromide) to isolate steric/electronic effects of the methyl group .

Q. What strategies optimize the stability of this compound in long-term storage?

  • Methodology :

  • Solvent Screening : Test stability in ethereal solvents (THF, 2-MeTHF) versus hydrocarbon mixtures (toluene/hexanes). Monitor degradation via periodic NMR sampling over weeks .
  • Additive Studies : Introduce stabilizing agents like lithium chloride or crown ethers to enhance solubility and reduce aggregation. Validate using cryogenic storage (-20°C vs. -80°C) and inert gas purging .

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic attacks?

  • Methodology :

  • DFT Calculations : Model the Grignard reagent’s structure using software (Gaussian, ORCA) to calculate LUMO maps and charge distribution. Compare with experimental results (e.g., reaction with carbonyl compounds) to validate predictive accuracy .
  • Transition-State Analysis : Identify steric hindrance from the methyl group and electronic effects of fluorine using energy barrier simulations. Cross-reference with crystallographic data (if available) for conformational validation .

Data Analysis & Reporting Guidelines

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?

  • Methodology :

  • Standardization : Calibrate instruments using certified reference materials. Report solvent, temperature, and internal standards (e.g., TMS for 1H^1H-NMR).
  • Comparative Analysis : Cross-check with PubChem or NIST databases for fluorine chemical shift trends in analogous aryl Grignard reagents .

Q. What experimental designs minimize batch-to-batch variability in reactivity studies?

  • Methodology :

  • Quality Control : Pre-dry magnesium turnings under vacuum and rigorously purify starting material (3-fluoro-2-methylchlorobenzene) via distillation.
  • Statistical Design : Use factorial DOE (Design of Experiments) to isolate critical variables (e.g., Mg activation time, solvent dryness). Report confidence intervals for yield/reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-2-methylphenylmagnesium chloride
Reactant of Route 2
3-Fluoro-2-methylphenylmagnesium chloride

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